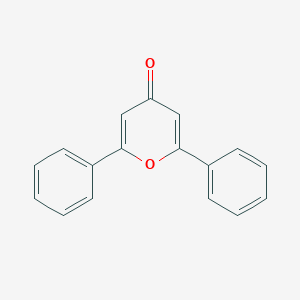

2,6-Diphenyl-4H-pyran-4-one

Overview

Description

2,6-Diphenyl-4H-pyran-4-one is a chemical compound with the molecular formula C17H12O2 . It has an average mass of 248.276 Da and a monoisotopic mass of 248.083725 Da .

Synthesis Analysis

Synthetic strategies for pyran derivatives often involve a multicomponent reaction (MCR) approach due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of pyran derivatives typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis

The molecular structure of 2,6-Diphenyl-4H-pyran-4-one consists of 2 hydrogen bond acceptors, 2 freely rotating bonds, and no hydrogen bond donors . It has a molar refractivity of 72.9±0.3 cm³ and a polarizability of 28.9±0.5 x 10^-24 cm³ .Chemical Reactions Analysis

Pyran derivatives are synthesized through a variety of strategies, with the multicomponent reaction (MCR) approach being dominant due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of pyran derivatives typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Physical And Chemical Properties Analysis

2,6-Diphenyl-4H-pyran-4-one has a density of 1.2±0.1 g/cm³, a boiling point of 471.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 73.4±3.0 kJ/mol and a flash point of 227.8±22.3 °C . The compound has an index of refraction of 1.630 and a molar volume of 204.9±3.0 cm³ .Scientific Research Applications

Photoreaction Studies

The compound 2,6-Diphenyl-4H-pyran-4-one has been used in photoreaction studies . When irradiated in an alcohol in the presence of oxygen, it produces benzoic acid and a benzoylacetic acid ester . This reaction mechanism via the triplet state of the substrate has been proposed .

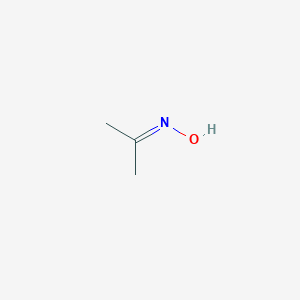

Synthesis of Aldoxime Derivatives

2,6-Diphenyl-4H-pyran-4-one has been used in the synthesis of aldoxime derivatives . These derivatives have been prepared by the condensation of di(aminoxymethyl) derivatives of 4H-pyran-4-ones with aromatic aldehydes .

Antioxidant Properties

Although not directly mentioned, a derivative of 2,6-Diphenyl-4H-pyran-4-one, known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is known to contribute to the antioxidant properties of Maillard reaction intermediates . It’s plausible that 2,6-Diphenyl-4H-pyran-4-one could have similar properties.

Vasorelaxant Activity

Derivatives of 4H-pyrans, which include 2,6-Diphenyl-4H-pyran-4-one, have shown vasorelaxant activity . This means they can help in relaxing blood vessels, potentially aiding in the treatment of conditions like hypertension .

Anticarcinogenic Properties

4H-pyran derivatives have also been noted for their anticarcinogenic properties . This suggests that 2,6-Diphenyl-4H-pyran-4-one could potentially be used in cancer research .

Antimicrobial Activity

Another notable property of 4H-pyran derivatives is their antimicrobial activity . This implies that 2,6-Diphenyl-4H-pyran-4-one could be used in the development of new antimicrobial agents .

Mechanism of Action

Target of Action

It’s known that this compound can be used as a key intermediate in organic synthesis, participating in proton transfer and nucleophilic substitution reactions .

Mode of Action

The mode of action of 2,6-Diphenyl-4H-pyran-4-one involves its interaction with its targets through proton transfer and nucleophilic substitution reactions . In the presence of oxygen and under irradiation, it can undergo photoreaction to produce benzoic acid and a benzoylacetic acid ester .

Biochemical Pathways

Its photoreaction products, benzoic acid and benzoylacetic acid ester, may participate in various biochemical pathways .

Pharmacokinetics

Its molecular weight is 248276 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Its photoreaction products, benzoic acid and a benzoylacetic acid ester, may exert various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Diphenyl-4H-pyran-4-one. For instance, the compound’s photoreaction occurs in the presence of oxygen and under irradiation . Additionally, safety data sheets recommend handling the compound in a well-ventilated place and avoiding formation of dust and aerosols .

Safety and Hazards

According to its Safety Data Sheets, 2,6-Diphenyl-4H-pyran-4-one is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 2,6-Diphenyl-4H-pyran-4-one are not mentioned in the search results, pyran derivatives are of interest to synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . This suggests that future research may continue to explore the synthesis and potential applications of these compounds.

properties

IUPAC Name |

2,6-diphenylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCKXOXEYVSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300571 | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diphenyl-4H-pyran-4-one | |

CAS RN |

1029-94-3 | |

| Record name | 2,6-Diphenyl-.gamma.-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPHENYL-4H-PYRAN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

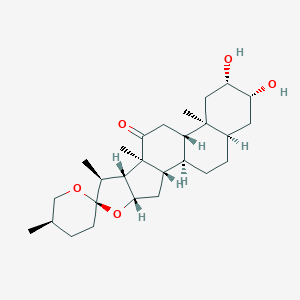

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic pathways for producing derivatives of 2,6-Diphenyl-4H-pyran-4-one?

A1: Several methods have been employed for creating novel derivatives of 2,6-Diphenyl-4H-pyran-4-one. These include:

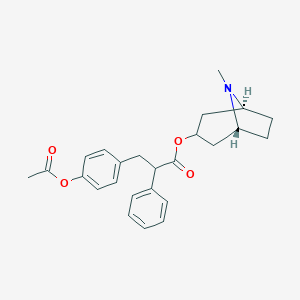

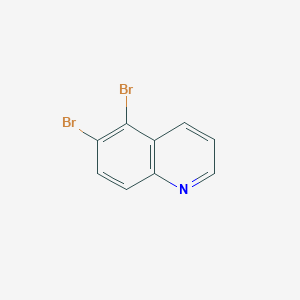

- Nucleophilic substitution: Reacting 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles like o-nitrophenol, 8-hydroxyquinoline, or triethylene glycol yields podand and crown ether derivatives. [, ] This method can be optimized by using NaOH instead of Et3N for improved yield. []

- Transesterification: Reacting dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycols or glycol ethers produces different podand derivatives. []

- Reaction with phosphorus oxychloride: In the presence of phosphorus oxychloride, 2,6-Diphenyl-4H-pyran-4-one reacts with compounds like phenothiazine or carbazole, resulting in pyrylium salts. The site of attachment on the reacting molecule depends on the presence and position of substituents. []

Q2: How does the structure of 2,6-Diphenyl-4H-pyran-4-one influence its reactivity?

A2: The presence of a conjugated carbonyl group significantly impacts the reactivity of 2,6-Diphenyl-4H-pyran-4-one:

- Photoreactivity: Upon irradiation, 2,6-Diphenyl-4H-pyran-4-one can undergo photochemical reactions. These reactions are solvent dependent, leading to different products like benzoic acid esters in alcohols or cage dimers in non-polar solvents. [] Interestingly, substitution at the 2 and 6 positions with methyl groups hinders this photoreactivity, suggesting a key role of the phenyl groups. []

- Reaction with isocyanates: The conjugated carbonyl readily reacts with activated isocyanates like trichloroacetyl isocyanate, forming 4-trichloroacetylimino derivatives. This reaction highlights the electrophilic nature of the carbonyl carbon due to conjugation. []

Q3: Are there any reported applications of 2,6-Diphenyl-4H-pyran-4-one derivatives?

A3: While the provided research focuses primarily on the synthesis and reactivity of 2,6-Diphenyl-4H-pyran-4-one and its derivatives, some potential applications can be inferred:

- Podands and crown ethers: The synthesized podand and crown ether derivatives [, ] show promise in various fields like metal ion complexation, phase-transfer catalysis, and sensor development.

- Pyrylium salts: The pyrylium salts derived from 2,6-Diphenyl-4H-pyran-4-one [, ] are valuable intermediates in organic synthesis and have potential applications as dyes and photosensitizers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.